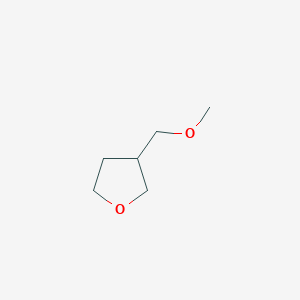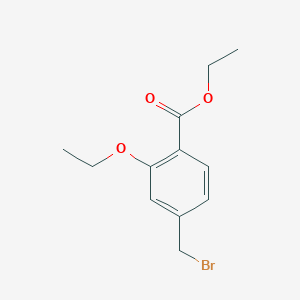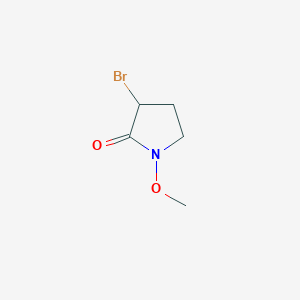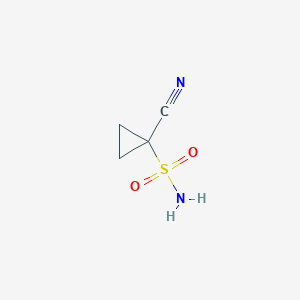
1-Cyanocyclopropane-1-sulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cycloaddition Reactions
An innovative method involves the formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides, facilitated by AlCl3, to create highly stereoselective indane derivatives. This process showcases an atypical mechanism where the donor-acceptor cyclopropane acts as a 2-styrylmalonate source, yielding functionalized Indane derivatives efficiently and rapidly (Zhu et al., 2014).
Ring Expansion Techniques
A novel gold(I)-catalyzed ring expansion of unactivated alkynylcyclopropanes with sulfonamides to form (E)-2-alkylidenecyclobutanamines has been described. This method is notable for its tolerance of various substituents and its ability to yield moderate to good product yields, demonstrating a versatile approach to constructing four-membered carbocycles (Ye & Yu, 2010).
Organocatalyzed Cyclopropanation
Research into enantioselective organocatalyzed cyclopropanation has led to the development of novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid. These catalysts have shown to facilitate reactions between α,β-unsaturated aldehydes and sulfur ylides, yielding cyclopropane products with high enantiomeric excesses, up to 99% (Hartikka et al., 2007).
Radical Cyclization Reactions
Radical cyclizations of cyclic ene sulfonamides have been employed to produce stable bicyclic and tricyclic aldimines and ketimines with good yields. These cyclizations can generate fused and spirocyclic imines with various ring sizes, showcasing the versatility of sulfonamides in synthesizing complex imine structures (Zhang et al., 2013).
Photophysical Properties and Sensing Applications
Studies have also focused on the synthesis and photophysical properties of water-soluble sulfonato-Salen-type Schiff bases derived from sulfonamides. These compounds have shown potential as fluorescence sensors for Cu2+ in water and living cells, indicating their utility in analytical and bioanalytical chemistry (Zhou et al., 2012).
Mécanisme D'action
Target of Action
1-Cyanocyclopropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
1-Cyanocyclopropane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound mimics the structure of PABA and binds to the enzyme, thereby preventing the synthesis of folic acid . Without folic acid, bacteria cannot replicate .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is crucial for the synthesis of nucleic acids and proteins. Therefore, the inhibition of its synthesis affects these vital biochemical pathways, leading to the cessation of bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known for their wide distribution throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to determine the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyanocyclopropane-1-sulfonamide.
Result of Action
The primary result of 1-Cyanocyclopropane-1-sulfonamide’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, the compound prevents the bacteria from producing the necessary components for their growth and replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyanocyclopropane-1-sulfonamide. For instance, sulfonamides, including 1-Cyanocyclopropane-1-sulfonamide, have been found in various environmental matrices due to agricultural activities . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . These environmental occurrences could potentially influence the compound’s action and efficacy.
Propriétés
IUPAC Name |
1-cyanocyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c5-3-4(1-2-4)9(6,7)8/h1-2H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVQHSPHSYONQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305470 | |
| Record name | 1-Cyanocyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1108658-23-6 | |
| Record name | 1-Cyanocyclopropanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108658-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyanocyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyanocyclopropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



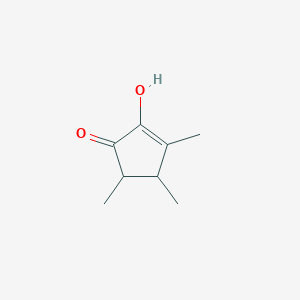
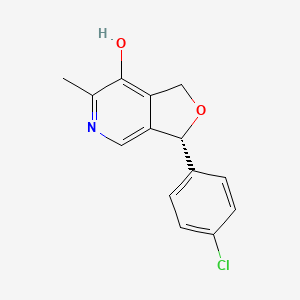



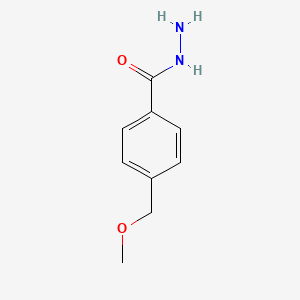
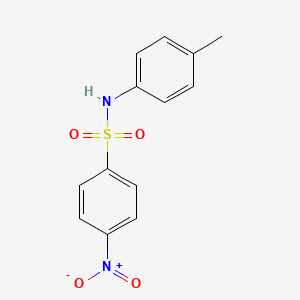
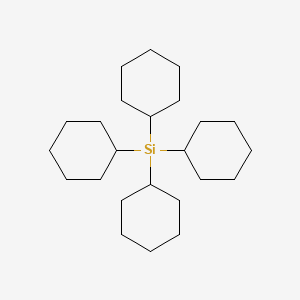
![1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-](/img/structure/B3045563.png)
![Thiazole, 2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B3045565.png)
